4,5-dibromo-N-(2-ethyl-6-methylphenyl)thiophene-2-carboxamide
Description
4,5-Dibromo-N-(2-ethyl-6-methylphenyl)thiophene-2-carboxamide is a brominated thiophene derivative featuring a carboxamide group linked to a substituted phenyl ring (2-ethyl-6-methylphenyl). While specific data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs offer insights into its likely properties and behavior.
Properties
Molecular Formula |
C14H13Br2NOS |
|---|---|
Molecular Weight |
403.1 g/mol |
IUPAC Name |
4,5-dibromo-N-(2-ethyl-6-methylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C14H13Br2NOS/c1-3-9-6-4-5-8(2)12(9)17-14(18)11-7-10(15)13(16)19-11/h4-7H,3H2,1-2H3,(H,17,18) |
InChI Key |
PFCOVIZAJPDFDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=C(S2)Br)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve the bromination of a suitable precursor, followed by amide formation. Specific methods include:
Bromination: Starting with 2-ethyl-6-methylphenylthiophene, bromination at positions 4 and 5 yields the dibromo intermediate.
Amide Formation: The dibromo intermediate reacts with an amine (e.g., 2-ethyl-6-methylaniline) to form the desired carboxamide.
Industrial Production: Industrial production typically involves large-scale synthesis using optimized conditions. Details of industrial processes are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
Bromination: The compound readily undergoes bromination due to the presence of bromine-reactive positions.
Amide Formation: The amide bond formation occurs through nucleophilic addition-elimination reactions.
Bromination: N-bromosuccinimide (NBS) or bromine in an organic solvent (e.g., chloroform).
Amide Formation: Amine (e.g., 2-ethyl-6-methylaniline), carboxylic acid (e.g., thiophene-2-carboxylic acid), and coupling agents (e.g., EDC/HOBt).
Major Products: The major product is the desired 4,5-dibromo-N-(2-ethyl-6-methylphenyl)thiophene-2-carboxamide .
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic applications (e.g., anti-inflammatory properties) .
Industry: As a precursor for materials or catalysts.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Tibrofan (4,5-Dibromo-N-(4-bromophenyl)thiophene-2-carboxamide)
- Structural Differences : Tibrofan substitutes the phenyl group with a 4-bromo moiety, whereas the target compound features a 2-ethyl-6-methylphenyl group. This difference impacts steric and electronic profiles: Tibrofan’s bromophenyl group increases halogen density, while the target’s alkyl substituents enhance lipophilicity and steric bulk .
- Synthesis : Tibrofan’s synthesis likely involves bromination of the thiophene ring followed by amidation with 4-bromoaniline. The target compound would require similar bromination steps but with 2-ethyl-6-methylaniline.
2.2. Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
- Structural Differences : Compound 6o incorporates a tetrahydrobenzo[b]thiophene core with ethoxy and hydroxyphenyl substituents, contrasting with the target’s fully aromatic, brominated thiophene.
- Synthesis: Synthesized via a Petasis reaction in hexafluoroisopropanol (HFIP) with 22% yield, highlighting the challenges of multi-component reactions compared to direct bromination/amidation routes .
- Properties : The hydroxyphenyl group in 6o increases polarity, likely enhancing water solubility relative to the target’s lipophilic structure.
2.3. 3-Amino-5-(methoxyphenyl)thiophene-2-carboxamides (18a–b)
- Structural Differences: These compounds feature amino and methoxyphenyl groups, introducing hydrogen-bonding capacity and moderate polarity absent in the brominated target.
- Synthesis : Prepared via acid-catalyzed cyclization in formic acid, a method distinct from the harsher bromination conditions required for the target compound .
- Applications: The amino group may confer CNS activity, whereas bromine substituents in the target could favor antimicrobial or cytotoxic effects.
2.4. N-(2,3,4,6-Tetra-O-acetyl-(β-D-glucopyranosyl)-5-ethylthiophene-2-carboxamide) (9)
- Structural Differences: This compound includes a glycosylated moiety, drastically altering solubility and bioavailability compared to the non-polar target.
- Synthesis : Requires glycosylation steps, contrasting with the straightforward amidation/bromination of the target .
Data Table: Key Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
